1-Methanesulfonylcyclopropan-1-amine

Description

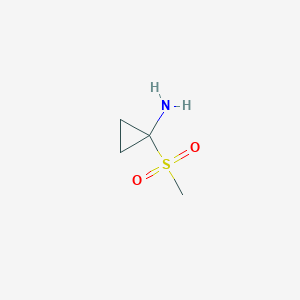

Structure

3D Structure

Properties

Molecular Formula |

C4H9NO2S |

|---|---|

Molecular Weight |

135.19 g/mol |

IUPAC Name |

1-methylsulfonylcyclopropan-1-amine |

InChI |

InChI=1S/C4H9NO2S/c1-8(6,7)4(5)2-3-4/h2-3,5H2,1H3 |

InChI Key |

JAYFLHHHGYEJIX-UHFFFAOYSA-N |

Canonical SMILES |

CS(=O)(=O)C1(CC1)N |

Origin of Product |

United States |

The Cyclopropylamine Moiety: a Structural Perspective in Contemporary Organic Synthesis

The cyclopropylamine (B47189) unit is a highly sought-after structural motif in modern organic chemistry, prized for its unique conformational and electronic properties. The three-membered ring is inherently strained, with C-C-C bond angles compressed to approximately 60°, a significant deviation from the ideal 109.5° for sp³-hybridized carbon atoms. nih.gov This ring strain endows cyclopropylamines with enhanced reactivity, making them valuable intermediates for a variety of chemical transformations, including ring-opening reactions. mdpi.com

In medicinal chemistry, the incorporation of a cyclopropylamine moiety can have a profound impact on the pharmacological profile of a molecule. The rigid nature of the cyclopropane (B1198618) ring can lock a molecule into a specific conformation, which can be advantageous for binding to biological targets. Furthermore, the cyclopropyl (B3062369) group can act as a bioisostere for other functionalities, such as a vinyl or carbonyl group, potentially improving metabolic stability and pharmacokinetic properties. As a result, the cyclopropylamine scaffold is found in a range of biologically active compounds, including enzyme inhibitors and agrochemicals. nih.gov

The synthesis of cyclopropylamines can be achieved through various methods, including the Kulinkovich-Szymoniak reaction and the Curtius rearrangement of cyclopropyl acyl azides. mdpi.com These synthetic strategies provide access to a diverse array of substituted cyclopropylamines, enabling the exploration of their chemical and biological potential.

Integration of Sulfonyl Groups in Cyclopropylamine Scaffolds: Academic Relevance

The integration of a sulfonyl group onto the cyclopropylamine (B47189) framework, as seen in 1-methanesulfonylcyclopropan-1-amine, introduces a powerful electron-withdrawing substituent that significantly modulates the properties of the molecule. The sulfonyl group is known to be a strong hydrogen bond acceptor and can participate in various non-covalent interactions, which are crucial for molecular recognition processes in biological systems.

Research into related aminocyclopropyl sulfones has demonstrated their unique chemical behavior. For instance, these compounds can undergo facile hydrolytic ring-opening reactions under mild conditions, a property attributed to the stabilizing effect of the sulfonyl group on a potential zwitterionic intermediate. nih.gov This reactivity opens up avenues for the use of such compounds as synthetic precursors to other valuable molecules. The study of N-sulfonyl cyclopropylamines has also revealed their utility in diastereoselective cycloaddition reactions, highlighting their potential in the stereocontrolled synthesis of complex molecular architectures.

Overview of Research Trajectories for 1 Methanesulfonylcyclopropan 1 Amine

Approaches to the Cyclopropane (B1198618) Core with Amine Functionality

The construction of the 1-aminocyclopropane scaffold is a pivotal step in the synthesis of the target molecule. Various strategies have been developed to access this structural unit, ranging from direct cyclopropanation reactions to multi-step ring-forming sequences.

Direct Cyclopropanation Strategies for Substituted Aminocyclopropanes

Direct cyclopropanation methods offer an efficient route to aminocyclopropanes by forming the three-membered ring from an olefin precursor. One notable strategy involves the asymmetric hydroamination of substituted cyclopropenes with various amines. This has been achieved using chiral half-sandwich rare-earth-metal catalysts, which can provide a variety of chiral aminocyclopropane derivatives in high yields and excellent stereoselectivity.

Biocatalysis has also emerged as a powerful tool for asymmetric cyclopropanation. Engineered myoglobin (B1173299) catalysts have been successfully employed for the stereoselective synthesis of the chiral cyclopropane core of several drugs. These biocatalytic systems can exhibit complementary stereoselectivity, enabling access to different stereoisomers of the desired cyclopropane product.

Ring-Forming Reactions for Cyclopropylamine (B47189) Synthesis

Alternative to direct cyclopropanation, various ring-forming reactions can be utilized to construct the cyclopropylamine core. A common precursor for cyclopropylamine synthesis is γ-butyrolactone. A multi-step process can be employed, starting with the cleavage of the γ-butyrolactone ring, followed by esterification, cyclization to a cyclopropanecarboxylate (B1236923) ester, amidation to cyclopropanecarboxamide, and finally conversion to cyclopropylamine via a Hofmann reaction. researchgate.net

Another approach involves the synthesis of trans-2-substituted-cyclopropylamines from readily available α-chloroaldehydes. This method proceeds through the trapping of an electrophilic zinc homoenolate with an amine, followed by ring-closure to generate the cyclopropylamine product. mdpi.com Furthermore, a one-step synthesis of primary cyclopropylamines from nitriles has been developed, utilizing a cooperative Ti(II)- and Lewis acid-mediated coupling of alkanenitriles with Grignard reagents.

Introduction and Derivatization of the Methanesulfonyl Moiety

The introduction of the methanesulfonyl group is a crucial step in the synthesis of this compound. The most common method for this transformation is the reaction of the primary amine of the cyclopropylamine core with methanesulfonyl chloride (MsCl) in the presence of a base. This reaction forms a stable methanesulfonamide (B31651). The methanesulfonyl group is a strong electrophile and a good leaving group, but in the context of the final product, it forms a robust sulfonamide linkage. nsf.gov

The reaction conditions for N-methanesulfonylation are typically mild and involve dissolving the amine in a suitable solvent, such as dichloromethane (B109758) or toluene, and adding methanesulfonyl chloride in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl generated during the reaction.

Stereocontrolled Synthesis of this compound Derivatives

Achieving stereocontrol in the synthesis of this compound derivatives is essential for their potential applications. This can be addressed through asymmetric synthesis of the chiral aminocyclopropane core or by diastereoselective reactions in the construction of the N-sulfonyl cyclopropylamine.

Asymmetric Synthetic Routes to Chiral Aminocyclopropanes

The asymmetric synthesis of chiral aminocyclopropanes is a well-explored area. A powerful strategy combines the use of chiral auxiliaries with substrate-directable reactions. For instance, a three-step sequence of aldol–cyclopropanation–retro-aldol reactions has been employed for the stereoselective synthesis of enantiopure cyclopropane carboxaldehydes, which can serve as precursors to chiral aminocyclopropanes. beilstein-journals.org

Chiral-at-metal rhodium(III) complexes have been shown to catalyze the enantioselective cyclopropanation of sulfoxonium ylides with β,γ-unsaturated ketoesters, providing optically pure 1,2,3-trisubstituted cyclopropanes with excellent enantio- and diastereoselectivity. researchgate.net These methods, while not directly producing 1-aminocyclopropanes, highlight the potential for catalytic asymmetric C-C bond formation in constructing the cyclopropane ring with high stereocontrol.

The use of chiral N-tert-butanesulfinyl imines has proven to be a versatile method for the asymmetric synthesis of nitrogen-containing heterocycles and chiral amines. Nucleophilic addition to these chiral imines allows for the diastereoselective formation of new stereocenters.

Below is a table summarizing selected asymmetric cyclopropanation methods applicable to the synthesis of chiral aminocyclopropane precursors.

| Catalyst/Method | Substrate | Product Type | Diastereomeric Ratio (d.r.) | Enantiomeric Excess (ee) |

| Chiral Rh(III) Complex | Sulfoxonium ylides and β,γ-unsaturated ketoesters | 1,2,3-trisubstituted cyclopropanes | >20:1 | up to 99% |

| Chiral Oxazaborolidinium Ion | α,β-Unsaturated aldehydes and α-diazoesters | Substituted cyclopropanes | - | High |

| Asymmetric Simmons–Smith | Allylic alcohols | Cyclopropyl (B3062369) alcohols | High | High |

Diastereoselective Methods in the Synthesis of N-Sulfonyl Cyclopropylamines

Diastereoselective methods are crucial when the cyclopropylamine precursor already contains stereocenters or when new stereocenters are formed during the synthesis of the N-sulfonyl derivative. The diastereoselective synthesis of cyclopropylamines has been achieved starting from N-sulfinyl α-chloro ketimines. The reaction of these chiral precursors with Grignard reagents can lead to densely functionalized chiral cyclopropylamine building blocks. nih.gov

The inherent stereochemistry of the cyclopropane ring can direct the approach of reagents, leading to diastereoselective transformations. For example, in the synthesis of substituted cyclopropylamines, the existing substituents on the ring can influence the stereochemical outcome of subsequent reactions.

The following table provides examples of diastereoselective reactions relevant to the synthesis of substituted aminocyclopropanes.

| Reaction Type | Chiral Precursor | Reagent | Product | Diastereomeric Ratio (d.r.) |

| Nucleophilic Addition | N-Sulfinyl α-chloro ketimines | Grignard reagents | Chiral cyclopropylamines | Moderate to good |

| Cyclopropanation | Chiral allylic alcohols | Simmons-Smith reagent | Cyclopropyl alcohols | High |

| Formal SN2 Substitution | Chiral bromocyclopropanes | Anilines | Tetrasubstituted cyclopropylamines | up to 13:1 |

Synthesis of Analogues and Functionalized Precursors of this compound

The synthesis of analogues and functionalized precursors of this compound is crucial for exploring structure-activity relationships (SAR) and for the development of novel chemical entities with tailored properties. Research in this area focuses on introducing diverse functional groups onto the cyclopropane ring, modifying the amine and sulfonyl moieties, and preparing versatile intermediates that can be elaborated into a range of target molecules. These strategies provide access to a wide chemical space, enabling the fine-tuning of physicochemical and biological characteristics.

Strategies for Ring Functionalization

The direct functionalization of the cyclopropane ring or the construction of a pre-functionalized ring are common approaches to generate analogues. One powerful method involves the diastereoselective synthesis of trans-2-substituted cyclopropylamines from readily available α-chloroaldehydes. This reaction proceeds by trapping an electrophilic zinc homoenolate with an amine, followed by ring closure to furnish the desired cyclopropylamine. figshare.com Another key strategy is the preparation of nitrocyclopropane (B1651597) carboxylates, which serve as versatile precursors. These intermediates can be synthesized by the reaction of α-nitroesters with an olefin in the presence of a Rh(II) catalyst. Subsequent reduction of the nitro group using reagents like zinc in hydrochloric acid affords the corresponding cyclopropane α-amino esters, which are valuable building blocks for more complex analogues. acs.org More recently, direct C-H functionalization has emerged as an efficient tool. For instance, iridium-catalyzed enantioselective C(sp³)–H borylation of aminocyclopropanes allows for the introduction of a boronate ester group onto the ring, which can then participate in a variety of cross-coupling reactions to install different substituents. thieme-connect.com

| Method | Starting Materials | Key Reagents/Catalysts | Product Type | Reference |

|---|---|---|---|---|

| Homoenolate Trapping | α-Chloroaldehydes, Amines | Zinc | trans-2-Substituted Cyclopropylamines | figshare.com |

| Nitrocyclopropane Reduction | α-Nitro-α-diazoesters, Olefins | Rh(II) catalyst, then Zn/HCl | Substituted Cyclopropane α-Amino Esters | acs.org |

| C-H Borylation | Aminocyclopropanes | [IrCl(cod)]₂, Ligand, B₂pin₂ | Borylated Aminocyclopropanes | thieme-connect.com |

Synthesis of Functionalized Precursors

The preparation of functionalized precursors often involves the use of protecting groups or masked functional groups that facilitate synthesis and can be converted to the desired moiety in a later step. The asymmetric synthesis of cyclopropylamines can be achieved starting from chiral N-sulfinyl α-chloro ketimines. nih.gov Treatment of these precursors with Grignard reagents leads to N-sulfinyl-protected 1-substituted cyclopropylamines with good diastereoselectivity. The sulfinyl group can be readily cleaved to provide the free chiral amine. nih.gov Another approach utilizes carbamatoorganozinc carbenoids, generated in situ, which react with alkenes in a cyclopropanation reaction to yield carbamate-protected aminocyclopropanes. nih.gov This method provides a direct route to N-protected cyclopropylamines from simple alkenes. nih.gov Furthermore, 1-amino-1-cyclopropanecarbonitriles have been identified as key versatile intermediates for the divergent synthesis of multifunctional cyclopropanes. researchgate.net

| Precursor Type | Synthetic Approach | Key Intermediates | Utility | Reference |

|---|---|---|---|---|

| N-Sulfinyl Cyclopropylamines | Asymmetric synthesis from ketimines | N-sulfinyl α-chloro ketimines | Access to chiral cyclopropylamines | nih.gov |

| N-Carbamate Protected Aminocyclopropanes | Carbamatocyclopropanation of alkenes | Carbamatoorganozinc carbenoids | Direct synthesis from alkenes | nih.gov |

| Cyclopropyl Sulfonamides | Ring closure of propyl sulfonamides | N-tert-butyl-(3-chloro) propyl sulfonamide | Direct precursors to the sulfonamide core | google.com |

| Aminonitrile Cyclopropanes | Divergent synthesis strategy | 1-Amino-1-cyclopropane-carbonitriles | Intermediates for multifunctional cyclopropanes | researchgate.net |

Advanced Analogues via Cycloaddition Reactions

Functionalized N-sulfonyl cyclopropylamines, closely related to the parent compound, can themselves serve as substrates for further diversification. A notable example is the visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins. acs.org This photoredox-catalyzed reaction proceeds through the generation of a nitrogen-centered radical, which triggers a strain-induced ring opening of the cyclopropane. The resulting radical intermediate adds to the olefin, followed by a 5-exo cyclization to construct highly functionalized trans-cyclopentane derivatives diastereoselectively. acs.org This methodology transforms the simple cyclopropylamine scaffold into a more complex, substituted cyclopentylamine (B150401) structure, demonstrating a powerful strategy for generating novel analogues. acs.org

| N-Sulfonyl Cyclopropylamine Substituent | Electron-Deficient Olefin | Product | Diastereoselectivity | Reference |

|---|---|---|---|---|

| Aryl | Acrylonitrile | trans-Pyrrolidine | High | acs.org |

| Alkyl | Methyl Acrylate | trans-Pyrrolidine | High | acs.org |

| Aryl | N,N-Dimethylacrylamide | trans-Pyrrolidine | High | acs.org |

Investigation of Cyclopropane Ring Reactivity.

The inherent ring strain of the cyclopropane moiety in this compound makes it susceptible to a variety of ring-opening reactions. This reactivity is further modulated by the electronic effects of the methanesulfonyl and amino substituents.

The significant strain energy of the cyclopropane ring, estimated to be around 27 kcal/mol, is a primary driver for its ring-opening reactions. In donor-acceptor cyclopropanes, such as this compound (where the amine is the donor and the sulfonyl group is the acceptor), the vicinal carbon-carbon bond is polarized and weakened, facilitating cleavage under various conditions.

Lewis acid catalysis is a common method to induce ring-opening in donor-acceptor cyclopropanes. The Lewis acid coordinates to the acceptor group, further polarizing the system and promoting nucleophilic attack, which leads to the cleavage of the distal C-C bond. The reaction often proceeds through a zwitterionic intermediate. The regioselectivity of the ring-opening is dictated by the nature of the substituents and the reaction conditions. For instance, in superacidic media, protonation can lead to the formation of a dicationic species, which then undergoes regioselective ring-opening. Theoretical studies suggest that strong σ-acceptor groups can interact with the cyclopropane's Walsh orbitals, leading to a lengthening and weakening of the distal C-C bond, predisposing it to cleavage.

The mechanism of acid-catalyzed ring opening typically involves protonation of a substituent, which in turn initiates the cleavage of a cyclopropane bond to relieve ring strain and form a more stable carbocationic intermediate. The stability of this intermediate dictates the reaction pathway.

| Reaction Type | Catalyst/Conditions | Key Intermediates | Outcome |

| Lewis Acid-Catalyzed Ring Opening | Lewis Acids (e.g., Sn(OTf)₂) | Zwitterionic species | 1,3-Difunctionalized products |

| Superacid-Promoted Ring Opening | Brønsted Superacids (e.g., CF₃SO₃H) | Dicationic superelectrophiles | Ring-opened addition products |

| Protolytic Cleavage | Acidic media | Carbocationic intermediates | Rearranged or addition products |

In recent years, radical-mediated transformations have emerged as a powerful tool for the functionalization of aminocyclopropanes. These reactions often proceed under milder conditions compared to traditional ionic pathways and offer alternative selectivities. The formation of a radical cation intermediate via single-electron transfer (SET) from the amine functionality is a common initiating step. This radical cation can then undergo ring-opening to form a distonic radical cation, which can participate in various subsequent reactions.

Photocatalysis has been successfully employed to generate the necessary radical intermediates from cyclopropylamines. For example, an excited-state photocatalyst can act as an oxidant, accepting an electron from the amine to trigger the ring-opening process. The resulting open-chain radical can then engage in intermolecular additions to olefins, leading to the formation of new carbon-carbon bonds and functionalized products.

The regioselectivity of the radical ring-opening is influenced by the stability of the resulting radical species. The presence of the sulfonyl group can influence the stability of the radical intermediates and thus direct the course of the reaction. These radical transformations provide access to a diverse range of nitrogen-containing molecules that would be challenging to synthesize via conventional methods.

| Transformation Type | Initiator/Catalyst | Key Intermediates | Typical Products |

| Photocatalyzed [3+2] Cycloaddition | Photoredox catalyst (e.g., DPZ) | Radical cation, distonic radical cation | Enantioenriched cyclopentylamines |

| Oxidative Ring-Opening/Cyclization | Oxidants (e.g., Copper(II) acetate) | Cyclopropyl-substituted carbon radical | Fused heterocyclic systems |

| Radical Addition and Ring-Opening | Radical initiators (e.g., AIBN) | Alkyl radical adduct | 1,3-Difunctionalized acyclic compounds |

Reactions Involving the Primary Amine Functionality.

The primary amine group in this compound is a key site of reactivity, participating in a variety of nucleophilic reactions. Its basicity and nucleophilicity are influenced by the electronic properties of the adjacent sulfonylcyclopropyl group.

As a primary amine, the nitrogen atom possesses a lone pair of electrons, rendering it nucleophilic. It can readily react with electrophiles such as alkyl halides in N-alkylation reactions. google.comnih.gov However, the direct alkylation of primary amines can be difficult to control, often leading to over-alkylation and the formation of secondary and tertiary amines, as well as quaternary ammonium (B1175870) salts. masterorganicchemistry.com The selectivity for mono-alkylation can sometimes be improved by using a large excess of the amine or by employing specific catalytic systems. organic-chemistry.orgchemrxiv.org The presence of the bulky and electron-withdrawing sulfonylcyclopropyl group may sterically hinder and electronically deactivate the amine slightly, potentially offering some degree of control over the extent of alkylation.

The primary amine of this compound readily undergoes acylation with acylating agents such as acyl chlorides, anhydrides, and carboxylic acids (in the presence of coupling agents) to form stable amide derivatives. nih.govunimi.itfishersci.co.ukucl.ac.uk This reaction is typically robust and high-yielding. The reaction with sulfonyl chlorides leads to the formation of sulfonamides. libretexts.orgcbijournal.comlibretexts.org These acylation reactions are fundamental in synthetic chemistry for the introduction of new functional groups and for the protection of the amine functionality. researchgate.netmdpi.com The general mechanism involves the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent, followed by the elimination of a leaving group. khanacademy.org

| Reaction | Reagent | Product |

| N-Alkylation | Alkyl Halide (R-X) | N-Alkyl-1-methanesulfonylcyclopropan-1-amine |

| N-Acylation | Acyl Chloride (RCOCl) | N-Acyl-1-methanesulfonylcyclopropan-1-amine |

| N-Sulfonylation | Sulfonyl Chloride (RSO₂Cl) | N-Sulfonyl-1-methanesulfonylcyclopropan-1-amine |

Reductive amination is a powerful and widely used method for the formation of C-N bonds, providing a more controlled alternative to direct alkylation for the synthesis of secondary and tertiary amines. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgyoutube.com This two-step, one-pot process involves the initial reaction of the primary amine with an aldehyde or a ketone to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.netchemrxiv.orgyoutube.com

Commonly used reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). masterorganicchemistry.com The choice of reducing agent is crucial for the success of the reaction, as it must selectively reduce the imine in the presence of the starting carbonyl compound. masterorganicchemistry.com Reductive amination using this compound as the amine component would allow for the synthesis of a wide range of N-substituted derivatives with good control over the degree of substitution. nih.gov

Reactivity and Modifications of the Methanesulfonyl Group

The methanesulfonyl (mesyl) group in N-sulfonyl cyclopropylamines, while generally stable, can participate in specific chemical transformations, often serving as more than a simple protecting group. Its reactivity is central to the synthetic utility of the parent molecule, allowing for modifications that can lead to significant structural changes.

Methanesulfonamides are known for their high stability under both acidic and basic conditions. chem-station.com This stability makes the methanesulfonyl group a robust protecting group for the amine functionality. However, its removal or modification typically requires specific and often reductive conditions. chem-station.com

One significant transformation is the elimination of the methanesulfonyl group to facilitate aromatization in heterocyclic systems. For instance, in studies on 1-methanesulfonyl-1,2-dihydroquinolines, the mesyl group can be eliminated under basic conditions (e.g., K₂CO₃ in DMF at 90 °C) to yield the corresponding quinoline. nih.gov This elimination is successful for derivatives bearing C-3 ester or nitrile groups, which facilitate the process. However, substrates with a C-3 acetyl group often fail to undergo elimination and may decompose instead, indicating that the electronic nature of substituents plays a crucial role in the success of the reaction. nih.gov This process highlights the utility of the methanesulfonyl group as a temporary element to control reactivity before being removed in a key synthetic step. nih.gov

In the realm of radical chemistry, the sulfonyl group can be cleaved under mild reductive conditions. Radical cyclizations of certain ene-sulfonamides can produce an intermediate α-sulfonamidoyl radical, which then undergoes β-elimination of a sulfonyl radical to form a stable imine. nih.gov This type of reaction demonstrates a pathway where the sulfonamide bond is cleaved to generate new functionality, transforming a stable sulfonamide into a more reactive imine moiety under mild, radical-mediated conditions. nih.gov

The following table summarizes conditions for the modification of the methanesulfonyl group in related sulfonamide systems.

| Starting Material Type | Reagent/Condition | Product Type | Ref |

| 1-Methanesulfonyl-1,2-dihydroquinolines | K₂CO₃, DMF, 90 °C | Quinolines | nih.gov |

| Cyclic Ene Sulfonamides | Radical Initiator (e.g., AIBN), HSnBu₃ | Polycyclic Imines | nih.gov |

| General Sulfonamides | Mg/MeOH | Amines | chem-station.com |

Cycloaddition Reactions of N-Sulfonyl Cyclopropylamines

N-sulfonyl cyclopropylamines, including this compound, are valuable precursors for cycloaddition reactions, particularly [3+2] cycloadditions with olefins to construct functionalized cyclopentane (B165970) rings. researchgate.net These reactions leverage the ring strain of the cyclopropane, which is released during a ring-opening event initiated by the formation of a nitrogen-centered radical.

A highly diastereoselective, visible-light-induced [3+2] cycloaddition between N-sulfonyl cyclopropylamines and electron-deficient olefins has been developed. researchgate.net The reaction mechanism proceeds through several key steps:

Deprotonation: The sulfonamide proton is removed by a base.

Oxidation: The resulting aza-anion is oxidized by a photocatalyst under visible light irradiation to generate a nitrogen-centered radical.

Ring Opening: The high ring strain of the cyclopropane facilitates a rapid β-scission (ring opening) to form a carbon-centered radical.

Intermolecular Addition: The newly formed radical adds to an electron-deficient olefin.

Reduction and Cyclization: The resulting carbon-centered radical is reduced to an anion, which then undergoes a 5-exo cyclization to furnish the trans-substituted cyclopentane product with high diastereoselectivity. researchgate.net

An alternative, external oxidant-free electrochemical strategy has also been designed to achieve the same [3+2] cycloaddition, proceeding through a similar N-centered radical intermediate.

This methodology provides a mild and efficient route to highly substituted cyclopentanes, which are common motifs in biologically active molecules. The reaction tolerates a range of electron-deficient olefins, as detailed in the table below.

| N-Sulfonyl Cyclopropylamine | Olefin Partner | Product | Diastereomeric Ratio (dr) | Ref |

| N-Tosylcyclopropanamine | Ethyl acrylate | trans-Ethyl 3-(tosylamino)cyclopentane-1-carboxylate | >20:1 | researchgate.net |

| N-Tosylcyclopropanamine | Acrylonitrile | trans-3-(Tosylamino)cyclopentane-1-carbonitrile | >20:1 | researchgate.net |

| N-Tosylcyclopropanamine | Methyl vinyl ketone | trans-1-(3-(Tosylamino)cyclopentyl)ethan-1-one | 19:1 | researchgate.net |

| N-Tosylcyclopropanamine | N-Phenylmaleimide | Tetrahydro-2H-cyclopenta[c]pyrrole-1,3(3aH,6aH)-dione derivative | >20:1 | researchgate.net |

Cascade Reactions and Multi-Component Systems

The reactivity of this compound and its analogs makes them suitable components for cascade reactions, where multiple bond-forming events occur in a single operation without isolating intermediates. These processes offer a highly efficient means of rapidly building molecular complexity from simple starting materials.

The previously discussed [3+2] cycloaddition can itself be viewed as a cascade process involving deprotonation, oxidation, ring-opening, intermolecular addition, reduction, and cyclization all occurring sequentially in one pot. researchgate.net This sequence efficiently converts simple starting materials into complex cyclic structures.

Furthermore, N-sulfonyl cyclopropylamines can be involved in cascades initiated by other reaction types. For example, aza-Michael additions of sulfonamides to activated substrates can trigger subsequent intramolecular reactions. A reported synthesis of tertiary dihydroquinoline sulfonamides involves an aza-Michael-initiated SN2'-SNAr cascade sequence. nih.gov In this process, methanesulfonamide adds to a Morita–Baylis–Hillman (MBH) acetate, and the resulting intermediate undergoes an intramolecular nucleophilic aromatic substitution (SNAr) to form the heterocyclic ring. nih.gov This can be followed by a base-mediated elimination of the methanesulfonyl group, constituting a multi-step cascade process to generate substituted quinolines. nih.gov

Radical-based cascades also provide a powerful tool. The formation of an α-sulfonamidoyl radical via cyclization can be the initial step in a cascade that culminates in the β-elimination of a sulfonyl radical. nih.gov This radical cyclization-elimination sequence effectively transforms stable sulfonamides into imines, which can then be trapped or participate in further reactions, offering a pathway to diverse polycyclic imine scaffolds. nih.gov While specific examples starting directly from this compound are not detailed, the reactivity principles established for related N-sulfonyl compounds are applicable.

These examples underscore the potential of N-sulfonyl cyclopropylamines to act as key building blocks in complex, efficiency-driven synthetic sequences that rapidly construct valuable molecular architectures.

Iv. Mechanistic Investigations and Computational Studies on 1 Methanesulfonylcyclopropan 1 Amine Systems

Elucidation of Reaction Mechanisms and Intermediates

The reaction mechanisms involving N-sulfonyl cyclopropylamines, such as 1-methanesulfonylcyclopropan-1-amine, are often intricate, proceeding through various reactive intermediates. One prominent pathway is the visible-light-induced [3 + 2] cycloaddition with electron-deficient olefins. acs.org This reaction is initiated by the oxidation of a sulfonamide aza-anion via an organic photocatalyst, which generates a nitrogen-centered radical. acs.org The inherent strain of the cyclopropane (B1198618) ring then facilitates a ring-opening event, leading to the formation of an intermediate carbon-centered radical. acs.org This radical species subsequently undergoes reduction to an anion before engaging in a 5-exo cyclization to yield highly substituted cyclopentanes. acs.org

In other contexts, reactions of amines can proceed through iminium and enamine intermediates, particularly in acid-catalyzed organocatalytic reactions. d-nb.infoyoutube.com For instance, the reaction of a ketone with a secondary amine typically forms an enamine intermediate. youtube.com While not directly involving this compound, these general amine reaction principles are foundational. The formation of imines occurs through a reversible addition-elimination pathway when amines react with aldehydes or ketones. msu.edu These intermediates are often not isolated but are reduced in situ. msu.edu

Mechanistic studies have also identified other key intermediates depending on the reaction conditions. For example, in direct amidation reactions of ketones, enamine intermediates can form from electron-rich carbonyl centers. nih.gov In deamination reactions, studies support the intermediacy of a primary isodiazene, which can lead to free radical species through a hydrogen-atom transfer process. nih.gov The specific intermediates in reactions of this compound are dictated by the reagents and conditions, with radical species being significant in photoredox-catalyzed processes. acs.org

| Reaction Type | Key Intermediates | Formation Pathway |

| Photoredox [3+2] Cycloaddition | Nitrogen-centered radical, Carbon-centered radical, Aza-anion | Oxidation of sulfonamide, Strain-induced ring opening |

| General Amine-Carbonyl Reaction | Iminium ion, Enamine, 1-Aminoalcohol | Acid-catalyzed addition to carbonyl, followed by dehydration |

| Deamination | Isodiazene, Aliphatic and diazenyl radicals | Reaction with anomeric amide, followed by hydrogen-atom transfer |

| Direct Amidation | Enamine | Reaction of amine with electron-rich ketone |

Theoretical Studies on Electronic Structure and Reactivity Profiles

Computational and crystallographic studies have provided significant insights into the electronic structure of the sulfonyl group, which is central to the reactivity of this compound. nih.govresearchgate.net Contrary to traditional representations involving d-orbital participation and octet violation at the sulfur atom, modern computational analyses, such as NBO/NRT (Natural Bond Orbital/Natural Resonance Theory), indicate that this model is unlikely. nih.govresearchgate.net Instead, these studies predict that bonding within the sulfonyl group is highly polarized, resembling the form S⁺-O⁻. nih.govresearchgate.net This polarity is augmented by reciprocal n → σ* hyperconjugative interactions, where substituents on the sulfur atom act as both electron donors and acceptors. nih.govresearchgate.net This electronic arrangement is supported by experimental low-temperature X-ray structure correlations of various methanesulfonates. nih.gov

The reactivity of the amine group is influenced by factors such as steric hindrance and intrinsic nucleophilicity. nih.gov In strained ring systems like bicyclo[1.1.1]pentane, the geometry and frontier molecular orbitals of bridgehead amines contribute to exceptional reactivity. nih.gov A combination of low steric hindrance and high intrinsic nucleophilicity explains their enhanced reactivity compared to less strained analogues. nih.gov Although this compound is not a bridgehead amine, the principles of strain and accessibility of the nitrogen lone pair are relevant to its reactivity profile. The cyclopropyl (B3062369) group's inherent strain can influence the amine's nucleophilicity and its propensity to undergo ring-opening reactions upon activation. acs.orgresearchgate.net

Theoretical studies employing Density Functional Theory (DFT) have been used to analyze the electronic structure and thermodynamic properties of related sulfonamide compounds. Such calculations help in understanding charge distribution, with analyses like the Bader charge analysis showing how electron density shifts upon reaction, for instance, indicating lower electron charge on sulfonyl groups when the oxygen atoms are involved in coordination with ions.

| Feature | Description | Supporting Evidence |

| Sulfonyl Group Bonding | Highly polarized (S⁺-O⁻) with reciprocal n → σ* hyperconjugative interactions. | NBO/NRT analysis, X-ray crystallography. nih.govresearchgate.net |

| d-orbital Participation | Considered insignificant in the bonding of the sulfonyl group. | Computational studies casting doubt on the octet-violating model. nih.govresearchgate.net |

| Amine Reactivity | Influenced by a combination of low steric hindrance and high intrinsic nucleophilicity. nih.gov | Analysis of geometries and frontier molecular orbitals of strained amine systems. nih.gov |

| Ring Strain Effect | The cyclopropyl ring's strain facilitates ring-opening reactions upon single-electron oxidation. researchgate.net | Mechanistic studies on N-cyclopropylaniline analogs. researchgate.net |

Computational Modeling of Reaction Pathways and Transition States

Computational chemistry is an indispensable tool for mapping the reaction pathways and characterizing the transition states (TS) of reactions involving complex molecules like this compound. researchgate.netnih.gov Methods such as Density Functional Theory (DFT) are commonly used to optimize the geometries of reactants, products, and transition states, and to calculate their corresponding energies. researchgate.netresearchgate.net A transition state is a first-order saddle point on the potential energy surface, characterized by having exactly one imaginary frequency in its vibrational analysis. scm.comucsb.edu

The process of locating a transition state typically involves generating an initial guess structure and then using optimization algorithms, such as the Berny algorithm or Synchronous Transit-Guided Quasi-Newton (STQN) methods (e.g., QST2, QST3 in Gaussian software), to find the saddle point. ucsb.edugoogle.com To confirm a located structure as a true transition state, a frequency calculation is performed to ensure the presence of a single imaginary frequency corresponding to the motion along the reaction coordinate. scm.comgoogle.com

| Computational Task | Method/Tool | Purpose |

| Geometry Optimization | DFT (e.g., B3LYP/6-31+G(d,p)) | To find the lowest energy structures of reactants, intermediates, and products. researchgate.net |

| Transition State Search | QST2/QST3, Berny Optimization (Opt=TS) | To locate the saddle point on the potential energy surface connecting reactants and products. ucsb.edugoogle.com |

| TS Verification | Frequency Calculation | To confirm a structure is a first-order saddle point by identifying one imaginary frequency. scm.com |

| Pathway Analysis | Potential Energy Surface (PES) Scan | To explore the energy landscape along a specific reaction coordinate. ucsb.edu |

| Energy Calculation | Single-Point Energy, Gibbs Free Energy | To determine reaction energies, activation barriers, and thermodynamic favorability. researchgate.netmdpi.com |

Stereochemical Control and Diastereoselectivity in Reaction Outcomes

High levels of stereochemical control, particularly diastereoselectivity, are a hallmark of many reactions involving N-sulfonyl cyclopropylamines. acs.org The [3 + 2] cycloaddition reaction, for example, proceeds with high diastereoselectivity to construct trans-cyclopentanes. acs.org This stereocontrol is crucial for synthesizing complex molecules with well-defined three-dimensional structures.

The origin of diastereoselectivity often lies in the transition state geometry. Computational studies on cyclopropanation reactions using sulfur ylides have shown that diastereoselectivity can be controlled by the activation energy barriers of different diastereomeric transition states. researchgate.net Subtle differences in torsional and steric interactions as the reactants approach each other determine which stereochemical pathway is favored. researchgate.netnih.gov For instance, in reactions of chiral seven-membered-ring enolates, high diastereoselectivity arises from torsional and steric interactions that develop during the approach of electrophiles to the diastereotopic π-faces of the enolates. nih.gov

In the context of this compound systems, the stereochemical outcome is influenced by several factors, including the structure of the reactants and the reaction conditions. mdpi.com In asymmetric aziridination reactions, the choice of N-protecting group on the imine and the solvent can significantly affect the diastereomeric ratio of the products. mdpi.com Similarly, in reactions forming cyclopropane rings with chiral allyl sulfonium ylides, excellent diastereoselectivity is often achieved, which has been proposed to be controlled by the formation of a rigid six-membered ring transition state. mdpi.com Theoretical modeling of these transition states helps to rationalize the observed stereochemical outcomes and to design more selective reactions. researchgate.net

| Reaction | Stereochemical Outcome | Origin of Selectivity |

| Photoredox [3+2] Cycloaddition | High diastereoselectivity (trans-cyclopentanes) acs.org | Controlled during the 5-exo cyclization step. |

| Asymmetric Aziridination | Variable diastereoselectivity (trans-aziridines favored) | Influenced by N-protecting group, solvent, and sulfide structure. mdpi.com |

| Ylide Cyclopropanation | High diastereoselectivity (trans-cyclopropanes) researchgate.net | Relative activation energies of diastereomeric torsional transition states. researchgate.net |

| Reactions of Chiral Enolates | High diastereoselectivity | Torsional and steric interactions in the transition state. nih.gov |

V. Role As a Structural Scaffold in Advanced Chemical Design and Research

Cyclopropylamine (B47189) as a Privileged Scaffold in Molecular Design

The cyclopropylamine moiety is recognized in medicinal chemistry as a "privileged scaffold," a molecular framework that is capable of providing useful ligands for more than one type of receptor or enzyme target. The value of the cyclopropyl (B3062369) group stems from its distinct conformational and electronic properties. As a small, rigid, three-membered ring, it introduces a high degree of conformational constraint into a molecule, which can reduce the entropic penalty of binding to a biological target and enhance potency. longdom.orghyphadiscovery.com The strained nature of the ring also influences the electronic properties of adjacent functional groups. longdom.org

The cyclopropyl ring offers a non-planar, three-dimensional structure with a high fraction of sp³-hybridized carbon atoms, a desirable feature in modern drug discovery that seeks to move away from flat, aromatic structures to better explore the complex topology of biological binding sites. The amine group provides a key interaction point, acting as a hydrogen bond donor and acceptor, and a handle for further chemical modification. The combination of rigidity and functionality makes cyclopropylamine a versatile building block for creating novel therapeutic agents across various disease areas. longdom.org In 1-Methanesulfonylcyclopropan-1-amine, the foundational cyclopropylamine scaffold is further functionalized with a methanesulfonyl group, which significantly modulates the scaffold's polarity, acidity, and hydrogen bonding capacity, expanding its potential applications in molecular design.

Bioisosteric Replacement Strategies in Lead Compound Design

Bioisosteric replacement is a cornerstone strategy in medicinal chemistry used to optimize lead compounds by swapping one functional group for another with similar physical or chemical properties. This approach aims to enhance potency, selectivity, and metabolic stability, or to reduce toxicity. The structural components of this compound are both relevant in this context.

The cyclopropyl group is frequently employed as a bioisostere for a gem-dimethyl group. nih.govbeilstein-journals.org This substitution maintains steric bulk while introducing conformational rigidity, which can improve binding affinity. Furthermore, the cyclopropyl group can alter a compound's metabolic profile, sometimes blocking sites of oxidative metabolism that would otherwise be susceptible on an alkyl chain. hyphadiscovery.combeilstein-journals.org

The methanesulfonyl moiety, as part of a larger sulfonamide group, is a well-established non-classical bioisostere for carboxylic acids. nih.govrsc.org Carboxylic acids are often crucial for target binding but can lead to poor cell permeability and rapid metabolism. acs.orgnih.gov Replacing a carboxylic acid with an N-acyl sulfonamide or a related group can maintain the key acidic proton and hydrogen bonding interactions while improving pharmacokinetic properties. hyphadiscovery.com The methanesulfonyl group in this compound can thus be envisioned as a component in bioisosteric strategies, providing a polar, hydrogen-bond-accepting group with different physicochemical characteristics than more common functionalities.

| Original Group | Bioisosteric Replacement | Key Rationale and Impact |

|---|---|---|

| gem-Dimethyl | Cyclopropyl | Increases rigidity, maintains steric bulk, can improve metabolic stability. nih.govbeilstein-journals.org |

| Carboxylic Acid | Acyl Sulfonamide | Maintains acidic properties, improves cell permeability, alters metabolic profile. nih.govrsc.org |

| tert-Butyl | Cyclopropyl | Reduces lipophilicity while providing a rigid hydrophobic substituent. beilstein-journals.org |

Design of Three-Dimensional Scaffolds and Molecular Architectures

There is a growing emphasis in drug discovery on developing molecules with greater three-dimensional (3D) complexity to effectively target challenging biological macromolecules, such as those with complex surface topologies. Flat, two-dimensional molecules, often based on aromatic rings, may not possess the optimal geometry for high-affinity and selective binding. nih.govresearchgate.net

| Scaffold Feature | Contribution to 3D Molecular Design | Reference |

|---|---|---|

| Cyclopropane (B1198618) Ring | Provides a rigid, non-planar core, increasing the fraction of sp³ carbons and overall three-dimensionality. | longdom.org |

| Defined Substitution Vectors | Allows for precise spatial orientation of functional groups (amine, sulfonyl) for optimal target interaction. | researchgate.net |

| Conformational Rigidity | Reduces the entropic penalty upon binding to a biological target, potentially increasing potency. | hyphadiscovery.com |

Utilization in the Development of Research Probes and Chemical Tools

Beyond its role in therapeutic design, the this compound scaffold is also valuable for the development of chemical probes and tools. These are specialized small molecules used to study biological systems, validate drug targets, and elucidate mechanisms of action. nih.gov

The methanesulfonyl group is particularly noteworthy in this regard. It can be readily modified into a sulfonyl fluoride, a class of reactive electrophiles used in covalent chemical probes. nih.gov These "warheads" can form stable covalent bonds with nucleophilic amino acid residues (such as tyrosine, histidine, or lysine) in a protein's binding site, enabling permanent labeling for target identification and occupancy studies. rsc.org The cyclopropylamine portion of the scaffold would serve to direct this reactive group to a specific location within the binding pocket, enhancing the probe's selectivity.

Furthermore, the primary amine offers a convenient point of attachment for linking the scaffold to reporter tags, such as fluorophores or biotin, without significantly altering the core's binding orientation. mdpi.com A molecule built upon the this compound framework could therefore be developed into a highly specific probe for imaging, affinity purification, or other chemical biology applications.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Methanesulfonylcyclopropan-1-amine, and how do reaction conditions influence yield?

- The compound is typically synthesized via sulfonylation of cyclopropanamine derivatives. A common method involves reacting cyclopropanamine with methanesulfonyl chloride under basic conditions (e.g., using triethylamine in dichloromethane at 0–5°C). The yield (60–85%) depends on stoichiometric control, reaction time, and purification techniques like recrystallization or column chromatography . Optimization studies suggest that slow addition of the sulfonylating agent minimizes side reactions.

Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?

- NMR : H and C NMR are critical for confirming the cyclopropane ring (characteristic signals at δ ~1.0–2.5 ppm for cyclopropane protons) and sulfonyl group (δ ~3.3 ppm for CHSO).

- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion [M+H] at m/z 150.0525 (CHNOS).

- HPLC : Reverse-phase HPLC with UV detection (λ = 210 nm) assesses purity (>98%) using a C18 column and acetonitrile/water gradient .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- The electron-withdrawing sulfonyl group activates the cyclopropane ring for ring-opening reactions. For example, in alkaline conditions, nucleophiles (e.g., amines, thiols) attack the β-carbon of the cyclopropane, leading to ring expansion or fragmentation. Kinetic studies using in situ IR spectroscopy show that steric hindrance from the sulfonyl group slows reactivity compared to non-sulfonylated analogs .

Advanced Research Questions

Q. What computational strategies predict the regioselectivity of this compound in cycloaddition reactions?

- Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states to predict regioselectivity in [2+1] or [3+2] cycloadditions. For instance, the sulfonyl group directs electrophilic additions to the less hindered cyclopropane carbon. Validation via experimental kinetic isotope effects (KIEs) and X-ray crystallography is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

- Discrepancies in IC values (e.g., enzyme inhibition assays) may arise from assay conditions (pH, temperature) or impurity profiles. Systematic replication with standardized protocols (e.g., ATPase inhibition assays at pH 7.4, 37°C) and orthogonal validation (e.g., surface plasmon resonance for binding affinity) are critical. Purity should be confirmed via HPLC and elemental analysis .

Q. What methodologies assess the compound’s stability under physiological conditions?

- Hydrolytic Stability : Incubate the compound in phosphate-buffered saline (PBS, pH 7.4) at 37°C and monitor degradation via LC-MS over 24–72 hours.

- Metabolic Stability : Use liver microsomes (human/rat) to quantify metabolic half-life (t) and identify metabolites via UPLC-QTOF .

Q. How can AI-driven retrosynthesis tools improve the design of novel derivatives?

- Platforms like Pistachio or Reaxys leverage reaction databases to propose derivatives via functional group interconversion (e.g., substituting the sulfonyl group with phosphonyl or acyl groups). Validation through small-scale parallel synthesis and DFT-based transition-state analysis ensures feasibility .

Methodological Best Practices

- Safety Protocols : Use PPE (gloves, goggles, lab coat) and conduct reactions in a fume hood. Quench waste with 10% aqueous NaOH before disposal .

- Data Reproducibility : Document reaction parameters (temperature, stirring rate) and characterize intermediates rigorously. Share raw spectral data in supplementary materials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.